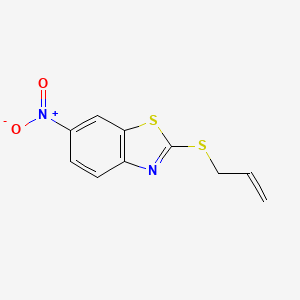
Benzothiazole, 6-nitro-2-(2-propenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazole, 6-nitro-2-(2-propenylthio)- is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is characterized by the presence of a nitro group at the 6th position and a propenylthio group at the 2nd position. Benzothiazole derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminothiophenol with aldehydes or ketones. For Benzothiazole, 6-nitro-2-(2-propenylthio)-, the synthetic route may involve the following steps:
Condensation Reaction: 2-aminothiophenol reacts with an appropriate aldehyde or ketone in the presence of a catalyst such as iodine or samarium triflate under mild reaction conditions.
Thioether Formation:
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used to enhance efficiency and reduce waste .
Analyse Chemischer Reaktionen
Types of Reactions
Benzothiazole, 6-nitro-2-(2-propenylthio)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation
Substitution: Alkylating agents, nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Various substituted benzothiazole derivatives
Wissenschaftliche Forschungsanwendungen
Benzothiazole, 6-nitro-2-(2-propenylthio)- has several scientific research applications:
Medicinal Chemistry: It is used in the development of antimicrobial, anticancer, and anti-inflammatory agents due to its biological activity.
Agriculture: The compound is used as a pesticide and fungicide to protect crops from pests and diseases.
Materials Science: Benzothiazole derivatives are used in the production of dyes, pigments, and fluorescent materials.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Wirkmechanismus
The mechanism of action of Benzothiazole, 6-nitro-2-(2-propenylthio)- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death.
Reactive Oxygen Species (ROS) Generation: The compound induces the production of ROS, which can cause oxidative damage to cellular components.
Vergleich Mit ähnlichen Verbindungen
Benzothiazole, 6-nitro-2-(2-propenylthio)- can be compared with other similar compounds such as:
2-Amino-6-nitrobenzothiazole: Similar in structure but lacks the propenylthio group, leading to different biological activities.
2-Methyl-6-nitrobenzothiazole: Contains a methyl group instead of a propenylthio group, resulting in variations in chemical reactivity and applications.
2-Ethyl-6-nitrobenzothiazole: Similar to the methyl derivative but with an ethyl group, affecting its physical and chemical properties.
Conclusion
Benzothiazole, 6-nitro-2-(2-propenylthio)- is a versatile compound with significant applications in medicinal chemistry, agriculture, and materials science. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
65611-86-1 |
|---|---|
Molekularformel |
C10H8N2O2S2 |
Molekulargewicht |
252.3 g/mol |
IUPAC-Name |
6-nitro-2-prop-2-enylsulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H8N2O2S2/c1-2-5-15-10-11-8-4-3-7(12(13)14)6-9(8)16-10/h2-4,6H,1,5H2 |
InChI-Schlüssel |
KDAGVXZEYGDMJX-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCSC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


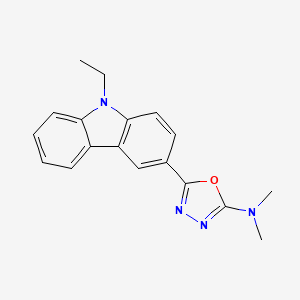
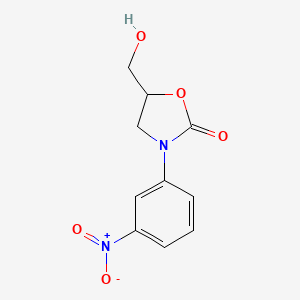

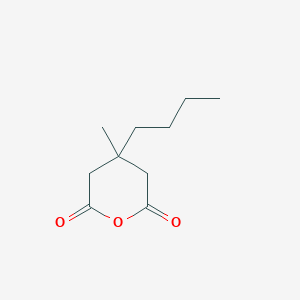



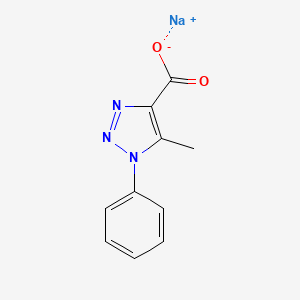



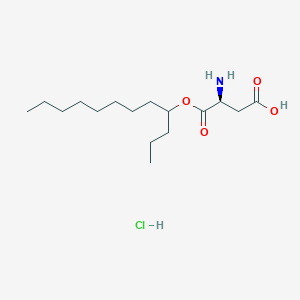
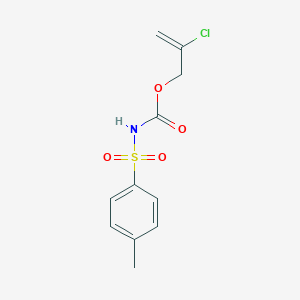
![1-[2-(Prop-2-en-1-yl)cyclohexyl]azepane](/img/structure/B14489801.png)
